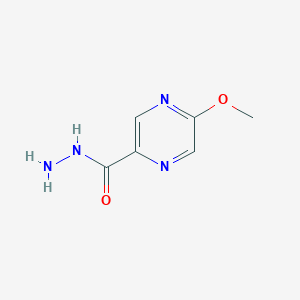
5-(Isopropylsulfonyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Isopropylsulfonyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the isopropylsulfonyl group in the 5-position of the indolin-2-one ring enhances its chemical properties, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylsulfonyl)indolin-2-one typically involves the introduction of the isopropylsulfonyl group into the indolin-2-one core. One common method includes the reaction of indolin-2-one with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Isopropylsulfonyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The isopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Isopropylsulfonyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolin-2-one: The parent compound of 5-(Isopropylsulfonyl)indolin-2-one, known for its broad range of biological activities.
5-Sulfonyl-indolin-2-ones: A class of compounds with similar structures but different sulfonyl groups, each exhibiting unique biological properties.
Oxoindolin-2-one derivatives: Compounds that incorporate additional functional groups into the indolin-2-one core, often used in medicinal chemistry.
Uniqueness
This compound stands out due to the presence of the isopropylsulfonyl group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H13NO3S |
|---|---|
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
5-propan-2-ylsulfonyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H13NO3S/c1-7(2)16(14,15)9-3-4-10-8(5-9)6-11(13)12-10/h3-5,7H,6H2,1-2H3,(H,12,13) |
Clé InChI |
UBRWDEQGEURJDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)
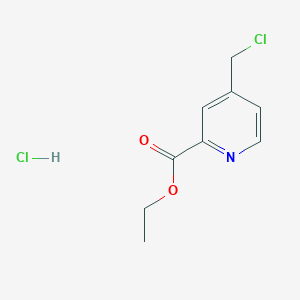

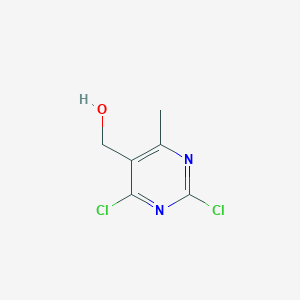
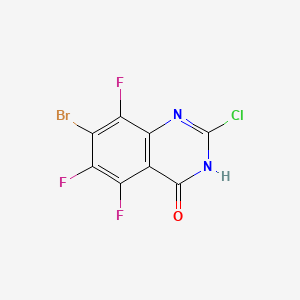
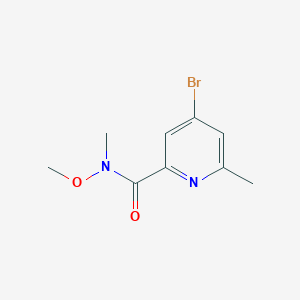
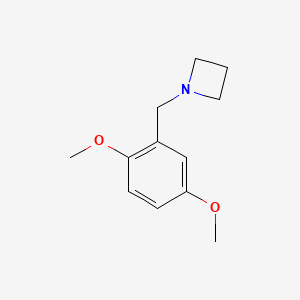
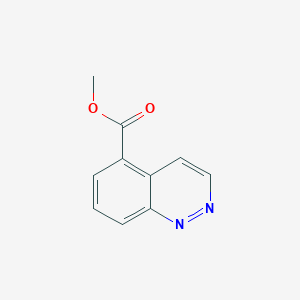
![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
